(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid
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Description
“(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid” is a compound that contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid azides, which are related to the compound , has been described in the literature . The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis
The molecular structure of the compound includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, a pyrrolidin-3-ylidene group, and a fluoroacetic acid group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound, due to the presence of the Fmoc group, is likely to participate in peptide synthesis reactions . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Safety and Hazards
Properties
IUPAC Name |
(2E)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c22-19(20(24)25)13-9-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,24,25)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECDKWKUSWPGE-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C/C1=C(\C(=O)O)/F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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